N'-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide, commonly known as ENB-0040, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
ENB-0040 is a small molecule inhibitor of the enzyme tissue-nonspecific alkaline phosphatase (TNAP), which plays a key role in bone mineralization. TNAP is responsible for the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi), which promotes mineralization. By inhibiting TNAP, ENB-0040 increases the levels of PPi, which in turn inhibits mineralization and promotes bone strength.
Biochemical and Physiological Effects
ENB-0040 has been shown to increase bone strength and reduce the incidence of fractures in preclinical models of OI. In addition, ENB-0040 has been shown to improve bone mineralization and bone density in animal models of osteoporosis and hypophosphatasia, another genetic disorder characterized by low levels of TNAP activity. ENB-0040 has also been shown to improve muscle function and reduce inflammation in preclinical models of Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle weakness.
Vorteile Und Einschränkungen Für Laborexperimente
ENB-0040 has several advantages for lab experiments, including its high potency and selectivity for TNAP, its ability to penetrate cell membranes and reach intracellular TNAP, and its favorable pharmacokinetic properties. However, ENB-0040 has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
ENB-0040 has several potential future directions for research and development, including:
1. Evaluation of its safety and efficacy in human clinical trials for the treatment of OI and other bone disorders.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and reduce its cost.
3. Investigation of its potential therapeutic applications in other diseases, such as osteoarthritis, cardiovascular disease, and cancer.
4. Exploration of its mechanism of action and identification of new targets for drug development.
5. Optimization of its synthesis method and scale-up for commercial production.
Conclusion
ENB-0040 is a promising chemical compound with potential therapeutic applications in the treatment of bone disorders and other diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ENB-0040 as a therapeutic agent.
Synthesemethoden
ENB-0040 can be synthesized using a multi-step process involving the reaction of 4-ethoxy-1-naphthaldehyde and 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ENB-0040. The synthesis method has been optimized to achieve high yields of ENB-0040 with good purity.
Wissenschaftliche Forschungsanwendungen
ENB-0040 has been extensively studied for its potential therapeutic applications, particularly in the treatment of osteogenesis imperfecta (OI), a genetic disorder characterized by brittle bones and increased susceptibility to fractures. ENB-0040 has been shown to improve bone strength and reduce the incidence of fractures in preclinical models of OI. Clinical trials are currently underway to evaluate the safety and efficacy of ENB-0040 in humans with OI.
Eigenschaften
Produktname |
N'-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide |
---|---|
Molekularformel |
C31H27N3O2 |
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
N-[(Z)-(4-ethoxynaphthalen-1-yl)methylideneamino]-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide |
InChI |
InChI=1S/C31H27N3O2/c1-3-36-30-20-16-25(27-11-7-8-12-28(27)30)21-32-33-31(35)24-14-17-26(18-15-24)34-22(2)13-19-29(34)23-9-5-4-6-10-23/h4-21H,3H2,1-2H3,(H,33,35)/b32-21- |
InChI-Schlüssel |
VRPNZYLUWYBKFP-QXPFVDMISA-N |
Isomerische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)/C=N\NC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.